Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Description
Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS: 4739-94-0) is a bicyclic heterocyclic compound featuring a 1,4-benzodioxine core substituted with a methyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 234.24 g/mol. Key physical properties include a density of 1.207 g/cm³, boiling point of 287.2°C, and flash point of 123.6°C . The compound is structurally characterized by a fused benzene ring and a 1,4-dioxane ring, with the ester and methyl groups influencing its reactivity and applications in medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-14-12(13)11-8(2)15-9-6-4-5-7-10(9)16-11/h4-8,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHBFGHWBSLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293691 | |
| Record name | Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67770-59-6 | |
| Record name | NSC91517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels. This step ensures the formation of the dioxine ring fused with the benzene ring.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction, often using methyl iodide (CH₃I) as the methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol (C₂H₅OH) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,4-Benzodioxine Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Position : Moving the ester group from position 2 (target compound) to position 5 (CAS 261767-10-6) reduces structural similarity to 0.64, indicating significant electronic and steric differences .
- Ester Group Variation : Replacing the ethyl ester with a methyl group (CAS 3663-79-4) alters lipophilicity and metabolic stability, impacting pharmacological profiles .
Comparison with Benzoxazine Derivatives
Benzoxazines, which replace one oxygen atom in the dioxane ring with nitrogen, exhibit distinct reactivity and applications:
Key Differences:
- Reactivity : Benzoxazines (e.g., 7b, 8d) undergo regioselective formylation and acetylation more readily than benzodioxines due to the nucleophilic nitrogen .
- Spectroscopic Signatures : The benzoxazine ester carbonyl IR stretch (e.g., 1741 cm⁻¹ in 7b) is slightly lower than benzodioxine esters (~1750 cm⁻¹), reflecting electronic differences .
Notes:
- Methyl Ester Analogue : The methyl derivative (CAS 3663-79-4) has a lower molecular weight and altered solubility, making it less suitable for prolonged biological studies due to higher volatility .
- Thermal Stability : Higher boiling points in ethyl esters (vs. methyl) correlate with stronger van der Waals interactions .
Biological Activity
Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 67770-59-6) is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : CHO
- Molecular Weight : 222.2372 g/mol
- Structural Features : The compound includes a benzodioxane moiety and an ethyl ester functional group, enhancing its reactivity and biological potential .
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures can exhibit pro-apoptotic effects on various cancer cell lines. For instance, related benzodioxane derivatives have shown efficacy in inducing apoptosis in hematological malignancies and solid tumors by targeting microtubules and inhibiting autophagy .
- A structure-activity relationship (SAR) analysis demonstrated that modifications in the benzodioxane scaffold could enhance anticancer properties .
- Autophagy Inhibition :
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various benzodioxane derivatives against colon cancer cells, this compound was tested alongside other compounds. The findings revealed that this compound exhibited significant cytotoxicity against cancer cells through both apoptosis induction and autophagy modulation .
Case Study 2: Structural Modifications
Research focused on the synthesis of hybrid compounds incorporating the benzodioxane structure revealed that specific substitutions at the methyl position could enhance biological activity. Compounds with similar scaffolds were tested for their ability to inhibit tumor growth in vivo, demonstrating promising results for further development into therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 1,4-benzodioxane-2-carboxylate | 151226 | 0.89 | Lacks methyl group at position 3 |
| Methyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate | 199107 | 0.87 | Different ester group |
| Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate | 4739 | 0.94 | Variation in dioxane structure |
| (S)-1,4-Benzodioxane-2-carboxylic acid | 70918 | 1.00 | Stereochemical variation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
